N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyrimidine, piperidine, and thiophene. These structures are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclopropylpyrimidine and piperidine rings, followed by their coupling with thiophene-3-carboxamide. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Amidation Reactions: Coupling of piperidine with thiophene-3-carboxylic acid derivatives under amidation conditions.
Condensation Reactions: Combining the cyclopropylpyrimidine with the piperidine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.
Substitution: Replacement of functional groups within the molecule, which can modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-2-carboxamide
- N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]furan-3-carboxamide
Uniqueness
N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring systems may result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(13-6-10-25-11-13)20-14-4-8-22(9-5-14)18(24)15-3-7-19-16(21-15)12-1-2-12/h3,6-7,10-12,14H,1-2,4-5,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZREKCUPUDHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)N3CCC(CC3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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